Prop-1-ene-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5FO2S |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
prop-1-ene-2-sulfonyl fluoride |
InChI |
InChI=1S/C3H5FO2S/c1-3(2)7(4,5)6/h1H2,2H3 |
InChI Key |
BIFOTDNKHRADOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for Prop 1 Ene 2 Sulfonyl Fluoride and Analogous Vinyl Sulfonyl Fluorides
Direct Fluorosulfonylation Approaches
Direct fluorosulfonylation methods provide a more streamlined approach to vinyl sulfonyl fluorides by introducing the fluorosulfonyl group in a single step, often from readily available starting materials like alkenes and alkynes.
Radical Fluorosulfonylation of Alkenes and Alkynes
Radical-mediated fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides. nih.govnih.gov This approach typically involves the generation of a fluorosulfonyl radical (FSO₂•), which then adds to a carbon-carbon multiple bond. nih.govnih.govrsc.org
Visible-light photoredox catalysis has enabled the generation of fluorosulfonyl radicals under mild conditions, providing access to a wide range of alkenyl sulfonyl fluorides. chemrxiv.orgnih.govresearchgate.netnih.gov This method often utilizes a photocatalyst that, upon excitation with light, can engage in a single-electron transfer (SET) process to generate the key FSO₂• radical from a suitable precursor. nih.gov A variety of alkenes can be functionalized using this approach, including those found in complex natural products. chemrxiv.orgnih.govresearchgate.netnih.gov
Recent studies have also demonstrated the direct allylic C-H fluorosulfonylation of alkenes using photoredox catalysis, offering a novel route to allyl sulfonyl fluorides. chemrxiv.orgresearchgate.netnih.gov This method exhibits excellent regioselectivity and compatibility with a broad range of functional groups. chemrxiv.orgresearchgate.netnih.gov
Table 1: Examples of Photoredox-Catalyzed Fluorosulfonylation of Alkenes This table is representative of the types of transformations discussed in the literature and is for illustrative purposes.
| Starting Alkene | Fluorosulfonyl Source | Photocatalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Octene | FSO₂Cl | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 1-(fluorosulfonyl)oct-2-ene & 2-(fluorosulfonyl)oct-1-ene | 75 | nih.gov |
| Cyclohexene | FABI | Ru(bpy)₃Cl₂ | 3-(fluorosulfonyl)cyclohex-1-ene | 82 | chemrxiv.orgresearchgate.netnih.gov |
| Styrene | FSO₂Cl | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (E)-(2-(fluorosulfonyl)vinyl)benzene | 68 | nih.gov |
Electrochemical methods offer a sustainable and efficient alternative for generating fluorosulfonyl radicals. acs.orgorganic-chemistry.orgacs.orgacs.orgfigshare.comnih.gov By avoiding the use of stoichiometric chemical oxidants or reductants, electrosynthesis can provide access to valuable sulfonyl fluorides under mild, metal-free conditions. acs.orgorganic-chemistry.orgacs.orgacs.orgfigshare.com
One notable application is the radical fluorosulfonylation of vinyl triflates using FSO₂Cl as the radical precursor. acs.orgorganic-chemistry.orgacs.orgacs.orgfigshare.com This electroreductive protocol utilizes inexpensive graphite felt electrodes and allows for the synthesis of various β-keto sulfonyl fluorides, including cyclic structures that are otherwise difficult to access. acs.orgorganic-chemistry.orgacs.orgacs.orgfigshare.com The reaction tolerates a wide array of functional groups. acs.orgorganic-chemistry.org Furthermore, an electrochemical radical fluorosulfonylation of allenols has been developed in continuous flow to produce novel tetrasubstituted alkenylsulfonyl fluorides. acs.org
Table 2: Substrate Scope of Electrochemical Fluorosulfonylation of Vinyl Triflates This table is representative of the types of transformations discussed in the literature and is for illustrative purposes.
| Vinyl Triflates Substrate | Product (β-Keto Sulfonyl Fluoride) | Yield (%) | Reference |
|---|---|---|---|
| 1-phenylvinyl triflate | 2-(fluorosulfonyl)-1-phenylethan-1-one | 85 | acs.orgorganic-chemistry.orgacs.org |
| 1-(4-chlorophenyl)vinyl triflate | 1-(4-chlorophenyl)-2-(fluorosulfonyl)ethan-1-one | 82 | acs.orgorganic-chemistry.orgacs.org |
| 1-(naphthalen-2-yl)vinyl triflate | 2-(fluorosulfonyl)-1-(naphthalen-2-yl)ethan-1-one | 78 | acs.orgorganic-chemistry.orgacs.org |
| 3,4-dihydronaphthalen-1-yl triflate | 2-(fluorosulfonyl)-3,4-dihydronaphthalen-1(2H)-one | 71 | acs.orgorganic-chemistry.orgacs.org |
Organocatalysis has also been employed to facilitate the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov This approach can provide access to valuable alkenylsulfonyl fluoride (B91410) products, sometimes with high Z-selectivity, which are typically less stable and more challenging to synthesize than their E-isomers. nih.gov
Copper-Promoted Stereoselective Fluorosulfonylation of Vinylboronic Acids
A practical and efficient method for the synthesis of vinyl sulfonyl fluorides involves the copper-promoted fluorosulfonylation of vinylboronic acids. nih.govacs.orgacs.org This transformation typically utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and a fluorinating agent like N-fluorobenzenesulfonimide (NFSI). nih.govacs.org
This methodology is noteworthy for its mild reaction conditions, broad substrate scope, and excellent stereoselectivity, exclusively affording (E)-vinyl sulfonyl fluorides in good yields. nih.govacs.orgacs.org The reaction is believed to proceed through a copper complex intermediate, followed by sulfur dioxide insertion and subsequent fluorination. acs.org
Table 3: Copper-Promoted Fluorosulfonylation of Various Vinylboronic Acids This table is representative of the types of transformations discussed in the literature and is for illustrative purposes.
| Vinylboronic Acid | Copper Salt | Product ((E)-Vinyl Sulfonyl Fluoride) | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-styrylboronic acid | Cu(CF₃CO₂)₂ | (E)-(2-(fluorosulfonyl)vinyl)benzene | 78 | acs.org |
| (E)-(4-methylstyryl)boronic acid | Cu(CF₃CO₂)₂ | (E)-1-(fluorosulfonyl)-2-(p-tolyl)ethene | 82 | acs.org |
| (E)-(4-methoxystyryl)boronic acid | Cu(CF₃CO₂)₂ | (E)-1-(4-methoxyphenyl)-2-(fluorosulfonyl)ethene | 75 | acs.org |
| (E)-oct-1-en-1-ylboronic acid | Cu(CF₃CO₂)₂ | (E)-1-(fluorosulfonyl)oct-1-ene | 65 | acs.org |
Sulfonyl Chloride-Fluoride Exchange Methodologies for Vinyl Sulfonyl Fluorides
The conversion of sulfonyl chlorides to sulfonyl fluorides via a nucleophilic fluoride-chloride exchange is a classical and widely used method. ccspublishing.org.cnrhhz.net This approach is often employed due to the greater availability of sulfonyl chloride precursors. ccspublishing.org.cn Various fluoride sources can be utilized, with potassium fluoride (KF) or potassium bifluoride (KHF₂) being common choices. ccspublishing.org.cnrhhz.net
While effective, this method can sometimes be limited by the sensitivity of the starting sulfonyl chlorides to moisture and the potential for side reactions. ccspublishing.org.cn Nevertheless, it remains a valuable and straightforward route for the preparation of a wide range of sulfonyl fluorides, including vinyl sulfonyl fluorides.
Insertion/Fluorination Strategies for C-SO₂F Bond Formation
The creation of a C-SO₂F bond is a critical step in the synthesis of sulfonyl fluorides. Methodologies often involve either the introduction of a complete fluorosulfonyl group or the conversion of a pre-existing sulfur-containing functional group into a sulfonyl fluoride.
One of the most established strategies involves the nucleophilic fluorination of sulfonyl chlorides. This halide exchange is frequently accomplished using fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The efficiency of this transformation can be enhanced through the use of phase-transfer catalysts.
More advanced strategies focus on the direct insertion of sulfur dioxide (SO₂) or its surrogates, followed by fluorination. For instance, a one-pot, palladium-catalyzed process allows for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding bromides. rsc.org This method utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO₂ source, which undergoes palladium-catalyzed sulfonylation to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final sulfonyl fluoride. rsc.org
Furthermore, C−F bond insertion reactions represent an emerging and atom-economical approach for constructing fluorinated molecules. researchgate.netnih.gov These reactions involve the formal insertion of an organic fragment into a carbon-fluorine bond. While challenging due to the inherent strength of the C-F bond, recent breakthroughs have utilized Lewis acids or hydrogen bond donors to facilitate this transformation, allowing for both C-F bond cleavage and the subsequent incorporation of fluoride into the product. researchgate.netnih.gov Transition-metal-catalyzed monofluoroalkylation, which forms C-C bonds to create alkyl fluorides, offers another convergent strategy, though it is less studied than direct fluorination methods. nih.gov
Indirect Synthetic Routes via Precursors
Indirect routes are common for synthesizing specifically substituted vinyl sulfonyl fluorides. These methods rely on the preparation of halogenated alkene backbones which can then be further modified.
Synthesis from Halogenated Propene Backbones
Halogenated propene sulfonyl fluorides serve as versatile building blocks that can be transformed into a wide array of derivatives through subsequent reactions.
2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF) is a key intermediate in the synthesis of functionalized vinyl sulfonyl fluorides. While detailed synthetic procedures are proprietary or less commonly published, its structure and availability are confirmed in chemical databases. nih.gov Its synthesis would logically follow a similar pathway to its chloro-analogue, involving the sulfonation of a 2,3-dibromopropene precursor followed by controlled elimination and fluorination steps.
2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) is a widely used precursor. Its synthesis typically begins with a suitable allylic sulfonate, such as sodium 2-chloroallyl sulfonate. This starting material is first converted to its corresponding sulfonyl chloride, 2-chloroprop-2-ene-1-sulfonyl chloride, by reacting it with a chlorinating agent like phosphorus oxychloride. rsc.org The resulting sulfonyl chloride is then subjected to a nucleophilic fluoride-chloride exchange reaction. This is commonly achieved by treating the sulfonyl chloride with a saturated aqueous solution of potassium bifluoride (KHF₂), which efficiently converts the sulfonyl chloride to the more stable sulfonyl fluoride (CESF). rsc.org
One-pot multi-component reactions provide an efficient and streamlined approach to synthesizing sulfonyl fluorides from simple starting materials, avoiding the isolation of intermediates. Several novel methods have been developed that bypass traditional multi-step procedures.
One such strategy involves the catalyst-free, one-pot synthesis of sulfonyl fluorides from aryltriazenes. researchgate.net In this multi-component reaction, an aryltriazene is reacted with DABSO (as the SO₂ source) and NFSI (as the fluorine source) in the presence of trifluoroacetic acid (TFA). This method demonstrates broad functional group tolerance and proceeds under simple reaction conditions to produce a variety of sulfonyl fluorides in high yields. researchgate.net
Another approach utilizes a palladium-catalyzed, one-pot synthesis from aryl bromides, DABSO, and NFSI, as previously mentioned. rsc.org This process is notable for its mild conditions and excellent functional group tolerance, even allowing for the preparation of peptide-derived sulfonyl fluorides. rsc.org
Below is a table summarizing these modern one-pot synthetic strategies.
| Starting Material | Reagents | Key Features |
| Aryltriazenes | DABSO, NFSI, TFA | Metal- and catalyst-free; simple conditions; high yields. researchgate.net |
| Aryl Bromides | Pd catalyst, DABSO, NFSI | Mild conditions; excellent functional group tolerance. rsc.org |
Post-Functionalization Strategies to Access Prop-1-ene-2-sulfonyl Fluoride Derivatives
The functionalization of pre-synthesized vinyl sulfonyl fluorides is a powerful strategy for generating molecular diversity. Halogenated precursors like CESF and BPESF are particularly valuable for these transformations.
A prominent example is the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various nucleophiles. A rapid, metal-free reaction between CESF and phenols yields a diverse range of vinyl ether sulfonyl fluorides. rsc.org This reaction proceeds under mild conditions, often within minutes. The proposed mechanism involves a base-mediated β-elimination of HCl from CESF to generate a highly reactive allene (B1206475) intermediate (propa-1,2-diene-1-sulfonyl fluoride). Subsequent Michael-type addition of the nucleophilic phenoxide to this electron-deficient allene results in the thermodynamically favored E-isomer of the vinyl sulfonyl fluoride product.
The scope of this reaction is broad, accommodating a variety of substituted phenols as summarized in the table below.
| Phenol Nucleophile | Base | Solvent | Yield |
|---|---|---|---|
| 4-Chlorophenol | DIPEA | DCM | 95% |
| 4-Methoxyphenol | DIPEA | DCM | 96% |
| Phenol | DIPEA | DCM | 92% |
| 2-Naphthol | DIPEA | DCM | 94% |
Data derived from studies on the stereoselective addition of phenols to CESF.
Similarly, other vinyl sulfonyl fluorides with reactive handles can be functionalized. For example, 1-Bromoethene-1-sulfonyl fluoride serves as a versatile reagent with three orthogonal functional groups: a vinyl moiety, a bromide, and a sulfonyl fluoride. enamine.net The bromide allows for post-functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct α-(hetero)aryl ethenesulfonyl fluorides. enamine.net
Furthermore, the sulfonyl fluoride group itself can be converted into other functionalities. While known for its stability, under specific catalytic conditions, it can undergo transformations to form sulfonamides and sulfamates, expanding the synthetic utility of the vinyl sulfonyl fluoride scaffold. researchgate.net
Thiol Additions to 2-Bromoprop-2-ene-1-sulfonyl Fluoride
A notable method for the synthesis of β-sulfanyl vinyl sulfonyl fluorides involves the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). This reaction proceeds in the presence of an organic base and offers a broad substrate scope, mild reaction conditions, and high atom economy. The process has been shown to produce good to excellent isolated yields, with a high degree of stereoselectivity. nih.gov
The proposed reaction mechanism suggests that under basic conditions, BPESF undergoes a β-elimination to form a propa-1,2-diene-1-sulfonyl fluoride intermediate. Subsequently, a thiol, acting as a nucleophile, attacks the β-position of this electron-deficient allene through a Michael-type addition. This leads to the formation of the thermodynamically favored E-isomer of the vinyl sulfonyl fluoride product. rsc.org
The versatility of this method is demonstrated by its application to a wide range of thiols, including aryl, heteroaryl, and aliphatic thiols. For instance, the reaction of 4-methylbenzenethiol with BPESF in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) resulted in a 95% yield of the corresponding β-sulfanyl vinyl sulfonyl fluoride. rsc.org The reaction conditions have been optimized by screening various solvents and bases.
Table 1: Optimization of Reaction Conditions for Thiol Addition to BPESF
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DMSO | DIPEA | 66 |
| 2 | Toluene | DIPEA | ND |
| 3 | DCM | DIPEA | 95 |
| 4 | THF | DIPEA | 91 |
| 5 | DCE | DIPEA | 88 |
| 6 | DCM | Et3N | 99 |
| 7 | DCM | DBU | 97 |
ND: Not Detected
This methodology has also been successfully applied to the functionalization of drug molecules, such as the antithyroid drug tapazole, which yielded the corresponding β-sulfanyl vinyl sulfonyl fluoride in 88% yield. rsc.org
Stereoselective Additions to 2-Chloroprop-2-ene-1-sulfonyl Fluoride (CESF)
2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF) has emerged as a key reagent for the stereoselective synthesis of various vinyl sulfonyl fluorides. A variety of nucleophiles can be added to CESF, leading to the formation of highly functionalized products with defined stereochemistry.
One such application is the stereoselective addition of phenols to CESF. This metal-free approach provides a rapid and efficient synthesis of vinyl aryl ethers bearing a sulfonyl fluoride moiety. The reaction proceeds under mild conditions and is typically complete within 10 minutes, offering high efficiency across a range of phenol substrates. nih.gov
Furthermore, a transition-metal-free reaction between CESF and a range of thiols in the presence of a base has been developed to synthesize thiol-functionalized allylic sulfonyl fluorides with exclusive regioselectivity. The optimization of reaction conditions, including the choice of solvent and base, has been crucial in achieving high yields. For example, the reaction of 4-methoxybenzenethiol with CESF using potassium carbonate as the base in ethyl acetate afforded the desired product in 99% yield.
Construction of Enaminyl Sulfonyl Fluorides from CESF and Amines
A simple and efficient method for the synthesis of enaminyl sulfonyl fluorides involves the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various primary and secondary amines. rsc.org This transformation is characterized by its mild reaction conditions, broad substrate scope, high atom economy, and operational simplicity, affording highly functionalized enaminyl sulfonyl fluorides in good to excellent yields, ranging from 68% to 96%. rsc.org The reaction often proceeds with up to 100% stereoselectivity. rsc.org
The versatility of this method allows for the inclusion of a wide array of amines, including cyclic and acyclic secondary amines, as well as various primary amines. The resulting enaminyl sulfonyl fluorides are valuable compounds with potential applications in medicinal chemistry and drug discovery.
The reaction of the synthesized β-sulfanyl vinyl sulfonyl fluorides with amines provides a pathway to further diversify the molecular scaffolds. For instance, the reaction of a β-sulfanyl vinyl sulfonyl fluoride with secondary cyclic amines like morpholine, piperidine, and pyrrolidine, in the presence of a base such as DBU, yields the corresponding enaminyl sulfonyl fluorides in moderate to excellent yields.
Table 2: Synthesis of Enaminyl Sulfonyl Fluorides from a β-sulfanyl vinyl sulfonyl fluoride
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 5a | 85 |
| 2 | Piperidine | 5b | 92 |
| 3 | Pyrrolidine | 5c | 78 |
Scalability and Process Optimization in this compound Synthesis
The scalability of synthetic methodologies is a critical factor for the practical application of chemical compounds in various fields. While extensive research has been conducted on the laboratory-scale synthesis of this compound and its analogs, detailed studies on large-scale production and process optimization are less prevalent in the literature. However, some studies have demonstrated the feasibility of gram-scale synthesis for related vinyl sulfonyl fluorides, providing insights into potential scale-up strategies.
For instance, the synthesis of β-sulfanyl vinyl sulfonyl fluorides through the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride has been successfully performed on a 10.0 mmol scale, yielding excellent yields of 92–98% for both aryl and aliphatic thiols. rsc.org This suggests that the reaction is robust and amenable to larger-scale production.
General strategies for synthesizing sulfonyl fluorides, which could be applicable to the production of this compound, have also been reported to be scalable. For example, a copper-free Sandmeyer-type fluorosulfonylation of aryldiazonium salts has been shown to be suitable for gram-scale synthesis. organic-chemistry.org Similarly, a photoredox-catalyzed method for preparing alkyl sulfonyl fluorides has been scaled up to 5 grams using a continuous stirred tank reactor cascade, highlighting the potential of continuous flow chemistry for process optimization. organic-chemistry.org
Process optimization for the synthesis of this compound would likely involve a systematic investigation of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. The choice of reagents and solvents that are cost-effective, safe, and environmentally benign would also be a key consideration for industrial-scale production. Furthermore, the development of efficient purification methods to isolate the final product with high purity would be essential. While specific process optimization studies for this compound are not widely reported, the successful gram-scale synthesis of its analogs suggests that with further development, scalable and efficient production of this important chemical compound is achievable.
Chemical Reactivity and Mechanistic Investigations of Prop 1 Ene 2 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for its efficiency, selectivity, and the stability of the resulting linkages. bldpharm.comeurekalert.org The S-F bond in sulfonyl fluorides like prop-1-ene-2-sulfonyl fluoride is exceptionally stable under many conditions, including towards hydrolysis and in reductive biological environments, yet it can be selectively activated to react with nucleophiles. bldpharm.comnih.gov This balance of stability and reactivity is central to SuFEx chemistry. sigmaaldrich.com The reactions are typically metal-free and can form robust S-O, S-N, and S-C bonds. researchgate.netnih.gov
The fundamental mechanism of a SuFEx reaction involves the nucleophilic attack on the electrophilic sulfur(VI) center, leading to the displacement of the fluoride ion. nih.gov The transition of fluoride from a strongly covalent S-F bond to a leaving group is a critical step, often mediated by catalysts or specific reaction conditions. nih.govnih.gov
O-Nucleophiles : Reactions with oxygen-based nucleophiles, such as phenols and alcohols, are cornerstone SuFEx transformations. nih.gov Classical SuFEx often employs silyl-protected phenols (aryl silyl ethers). nih.gov The reaction is driven by the formation of a highly stable silicon-fluoride (Si-F) bond, which acts as a thermodynamic sink for the displaced fluoride ion. nih.gov The process can be initiated by a fluoride source that desilylates the ether, generating a potent phenoxide nucleophile that then attacks the sulfonyl fluoride. acs.org
N-Nucleophiles : Amines are common nitrogen nucleophiles for SuFEx reactions, yielding stable sulfonamides. nih.gov The reaction pathway can be highly dependent on the conditions. For instance, the deprotonation of the amine nucleophile is a key factor; neutral amines may react differently than their corresponding anions. bohrium.com Studies with 4-fluorobenzenesulfonyl fluoride have shown that neutral amines in DMF tend to attack the aromatic ring (SNAr), whereas amine anions generated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in toluene preferentially attack the sulfonyl group, favoring the SuFEx pathway. researchgate.netbohrium.com
C-Nucleophiles : The formation of S-C bonds via SuFEx typically requires the use of carbon pronucleophiles, which are compounds with suitably acidic C-H bonds. rsc.orgrsc.org These reactions often necessitate a strong base, such as LiHMDS, to deprotonate the pronucleophile and generate a sufficiently reactive carbanion. rsc.org A wide range of pronucleophiles, including esters, amides, heteroarenes, nitriles, and sulfones, have been successfully coupled with aryl sulfonyl fluorides under these mild, base-mediated conditions to form aryl alkyl sulfones. rsc.orgrsc.orgresearchgate.net
The table below summarizes the types of nucleophiles used in SuFEx reactions and the resulting products.
| Nucleophile Type | Example Nucleophile | Activating Agent/Condition | Product Linkage |
| O-Nucleophile | Aryl Silyl Ether | Fluoride ion, Base (e.g., DBU) | S-O (Sulfonate Ester) |
| N-Nucleophile | Primary/Secondary Amine | Strong Base (e.g., LiHMDS) | S-N (Sulfonamide) |
| C-Nucleophile | Ester, Amide, Nitrile | Strong Base (e.g., LiHMDS) | S-C (Sulfone) |
While some SuFEx reactions proceed without assistance, catalysts are often employed to enhance reaction rates and expand the substrate scope. nih.gov These catalysts function by activating either the sulfonyl fluoride electrophile, the nucleophile, or both.
Lewis Base Catalysis : Organic bases are frequently used to promote SuFEx reactions. Tertiary amines like triethylamine (B128534) (TEA) and stronger amidine or guanidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (BTMG) are effective. nih.govnih.gov The precise mechanism of base catalysis can vary; they may activate silyl ethers, deprotonate protic nucleophiles, or directly activate the S-F bond via nucleophilic catalysis. nih.govacs.org For instance, DBU is proposed to activate silyl ethers towards exchange or to react with the sulfonyl fluoride itself, releasing a fluoride ion that propagates the reaction. acs.org Organosuperbases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) can facilitate challenging SuFEx reactions at lower catalyst loadings compared to DBU. nih.gov
Lewis Acid Catalysis : Metal-based Lewis acids can also catalyze SuFEx reactions. Calcium(II) triflimide [Ca(NTf2)2] has been shown to be an effective catalyst for the reaction between sulfonyl fluorides and amines. researchgate.net The proposed mechanism involves the Lewis acid activating the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.gov This system, often used in conjunction with a base like DABCO (1,4-diazabicyclo[2.2.2]octane) that activates the amine, allows for efficient synthesis of sulfonamides at room temperature. nih.govresearchgate.net
Fluoride-Based Catalysis : The fluoride ion itself, or species derived from it, can be catalytic. Bifluoride salts ([FHF]⁻) are known to accelerate SuFEx reactions. nih.govacs.org In systems with acidic protons, the released fluoride can form hydrogen fluoride (HF), which can then act as a hydrogen-bond donor to activate the S-F bond of another sulfonyl fluoride molecule toward nucleophilic attack. acs.org
The following table details common catalytic systems for SuFEx reactions.
| Catalyst Type | Catalyst Example | Proposed Role | Applicable Nucleophiles |
| Lewis Base | DBU, BEMP, TEA | Activates nucleophile (deprotonation) or electrophile | Alcohols, Silyl Ethers, Amines |
| Lewis Acid | Ca(NTf2)2 | Activates S-F bond (enhances sulfur electrophilicity) | Amines, Silyl Amines |
| Fluoride Salt | Bifluoride salts (e.g., TBAF) | Acts as nucleophilic catalyst; generates HF for H-bonding activation | Silyl Ethers, Alcohols |
Reactivity of the Alkene Moiety
The carbon-carbon double bond in this compound is significantly influenced by the adjacent sulfonyl fluoride group. This powerful electron-withdrawing group polarizes the π-system, making the alkene electron-deficient and thus modifying its reactivity compared to simple alkenes like propene. nih.gov
Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile to attack an electrophile. wikipedia.orgquora.com In a typical alkene like propene, an electrophile (e.g., H⁺ from HCl) adds to the double bond to form a carbocation intermediate, which is then captured by a nucleophile (e.g., Cl⁻). libretexts.org
For this compound, the situation is altered. The strong electron-withdrawing -SO₂F group deactivates the double bond toward electrophilic attack by reducing its electron density. Consequently, these reactions require more forcing conditions compared to electron-rich alkenes. When the reaction does proceed, the regioselectivity is governed by the formation of the most stable carbocation intermediate. The sulfonyl fluoride group will destabilize an adjacent positive charge, influencing the position of the initial electrophilic attack.
The electron-deficient nature of the double bond in vinyl sulfonyl fluorides like this compound makes them excellent Michael acceptors. sigmaaldrich.com They readily undergo conjugate (1,4-) addition with a variety of nucleophiles. nih.gov This reactivity is a key feature of ethenesulfonyl fluoride (ESF) and its derivatives. sigmaaldrich.comnih.gov
The reaction involves the attack of a nucleophile at the β-carbon of the alkene, leading to the formation of a stabilized carbanion intermediate, which is subsequently protonated to give the final adduct. A wide range of nucleophiles can participate in this transformation:
N-Nucleophiles : Secondary amines, such as piperazines and N,N-dipropargylamine, readily add to substituted vinyl sulfonyl fluorides to produce the corresponding β-amino ethylsulfonyl fluoride derivatives in excellent yields. nih.gov
C-Nucleophiles : While less common for this specific moiety in the provided literature, carbon nucleophiles are expected to react in a similar Michael-type fashion.
Other Nucleophiles : Carboxylates have also been shown to add to vinyl sulfonyl fluorides. nih.gov
This selective reactivity allows for the introduction of the sulfonyl fluoride group into various molecular scaffolds for further functionalization via SuFEx chemistry. sigmaaldrich.comnih.gov
The alkene moiety of vinyl sulfonyl fluorides can also participate in radical addition reactions. nih.gov These reactions proceed via a chain mechanism involving the addition of a free radical to the double bond to form a new radical intermediate, which then propagates the chain.
Research has shown that sulfonyl radicals (RSO₂•) can be generated and added across double or triple bonds. nih.govnih.gov For example, a general method involves the activation of an aryl sulfonyl fluoride with an organosuperbase like DBU, followed by reduction by a photoredox catalyst under blue light irradiation to generate a sulfonyl radical. nih.gov This radical then readily adds to an alkene, such as styrene, to form a new C-S bond and a stabilized benzylic radical, ultimately leading to a vinyl sulfone product. nih.gov
Conversely, external radicals can add to the double bond of a vinyl sulfonyl fluoride. A method for the vicinal addition of fluorosulfonyl (•SO₂F) and trifluoromethyl (•CF₃) groups to alkynes has been developed. nih.govresearchgate.net This process involves the generation of a fluorosulfonyl radical from allylsulfonyl fluoride, which then adds to the alkyne to give a vinyl radical. This intermediate is subsequently trapped by a trifluoromethyl source, yielding a highly functionalized tetra-substituted alkene. nih.gov This type of reactivity highlights the versatility of the alkene in this compound for constructing complex molecular architectures.
Dual Reactivity of Halo-substituted Prop-1-ene-2-sulfonyl Fluorides (e.g., BPESF, CESF)
Halo-substituted alkenyl sulfonyl fluorides, such as 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) and 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), are characterized by the presence of multiple reactive sites. A related compound, 1-bromoethene-1-sulfonyl fluoride, is noted as a versatile reagent possessing three orthogonal functional groups: a vinyl moiety, a bromide group, and a sulfonyl fluoride functionality enamine.net. This multiplicity of reactive centers allows for a diverse range of chemical transformations, enabling their use in complex synthetic strategies. The reactivity of these compounds can be selectively directed towards either the halogen substituent or the activated double bond, depending on the reaction conditions and reagents employed.
Reactivity of the Halogen Substituent in Substitution and Elimination Processes
The halogen atom in halo-alkenyl sulfonyl fluorides serves as a competent leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This reactivity is particularly valuable as it occurs chemoselectively, leaving the sulfonyl fluoride group intact for subsequent transformations.
A prominent example is the Suzuki coupling of 1-bromoethene-1-sulfonyl fluoride, which enables the synthesis of α-(hetero)aryl ethenesulfonyl fluorides enamine.net. In this palladium-catalyzed reaction, the carbon-bromine bond undergoes oxidative addition, leading to the substitution of bromine with an aryl or heteroaryl group from an organoboron reagent. The sulfonyl fluoride and the vinyl group remain unaffected under these conditions, highlighting the selective reactivity of the halogen.
Table 1: Example of Suzuki Coupling Reactivity of a Halo-substituted Alkenyl Sulfonyl Fluoride
| Substrate | Coupling Partner | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-Bromoethene-1-sulfonyl fluoride | (Hetero)aryl boronic acid | α-(Hetero)aryl ethenesulfonyl fluoride | Suzuki Coupling | enamine.net |
This selective transformation underscores the utility of the halogen as a synthetic handle for molecular elaboration.
Synergistic Effects in Multi-Component Reactions
The orthogonal nature of the functional groups in halo-substituted prop-1-ene-2-sulfonyl fluorides provides a foundation for their application in complex, multi-step syntheses that can be designed as one-pot or sequential processes. The term "synergistic effects" in this context refers to the capacity of the molecule to undergo a series of programmed, independent chemical reactions at its different functional sites. The presence of a reactive halogen, an electrophilic alkene, and a latent sulfonyl fluoride moiety within a single molecule allows for a diversity-oriented synthetic approach.
For instance, the bromide in a compound like 1-bromoethene-1-sulfonyl fluoride can first participate in a Suzuki coupling to install a desired aryl substituent enamine.net. The resulting α-aryl ethenesulfonyl fluoride, which is itself a valuable synthetic intermediate, can then undergo further reactions, such as a Michael addition across the double bond or a cycloaddition. This strategic sequencing of reactions, enabled by the distinct reactivity of each functional group, allows for the efficient construction of complex molecular architectures from a single, versatile building block.
Unconventional Reactivity of the Sulfonyl Fluoride Group
While the sulfonyl fluoride group is often regarded as a stable and relatively inert functional group, primarily used in SuFEx (Sulfur(VI) Fluoride Exchange) "click chemistry," recent research has unveiled more unconventional roles. These findings challenge the traditional understanding of its reactivity, expanding its utility in organic synthesis.
SO₂F as a Leaving Group in Coupling Reactions
In a significant departure from its typical behavior, the entire sulfonyl fluoride (SO₂F) group can be induced to act as a leaving group in transition metal-catalyzed cross-coupling reactions researchgate.net. This desulfonative coupling provides a novel method for forming carbon-carbon bonds.
Specifically, aryl sulfonyl fluorides have been successfully employed as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions researchgate.net. Under specific catalytic conditions, the palladium catalyst inserts into the carbon-sulfur bond, facilitating the displacement of the SO₂F group and coupling with a boronic acid derivative. This transformation is notable because the S(VI)-C(sp²) bond, generally considered robust, is cleaved. This "awakening" of the sulfonyl fluoride group expands the toolkit for biaryl synthesis and other C-C bond formations nih.gov.
Table 2: Examples of Suzuki-Miyaura Coupling Using Sulfonyl Fluoride as a Leaving Group
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | (Hetero)aryl boronic acids / esters | Pd(dppf)Cl₂ | 2-Arylpyridines | researchgate.net |
| Aryl sulfonyl fluorides | Aryl boronic acids | Pd-catalyst | Biaryls | researchgate.net |
Exploration of Alternative Reaction Pathways
Beyond acting as a leaving group, the sulfonyl fluoride moiety, when part of a vinyl system like in ethenesulfonyl fluoride (ESF), strongly activates the double bond for other types of reactions. ESF has been identified as one of the most powerful Michael acceptors known, readily reacting with a wide array of nucleophiles nih.gov.
This high electrophilicity drives a variety of alternative reaction pathways:
Michael Addition: ESF and its derivatives undergo facile conjugate addition with numerous nucleophiles. This includes reactions with carboxylic acids (oxa-Michael addition) acs.org, amines, thiols, and carbon nucleophiles like malonates and allyl ketones researchgate.netchemrxiv.org. These reactions provide straightforward access to a diverse range of functionalized aliphatic sulfonyl fluorides.
Cycloaddition Reactions: The activated double bond in halo-alkenyl sulfonyl fluorides can participate in cycloaddition reactions. For example, 1-bromoethene-1-sulfonyl fluoride undergoes regioselective [3+2] cycloadditions, which is a powerful method for constructing heterocyclic systems such as 5-sulfonylfluoro isoxazoles enamine.net.
These alternative pathways demonstrate that the vinyl sulfonyl fluoride scaffold is not limited to SuFEx chemistry but is a versatile platform for a wide range of organic transformations.
Table 3: Alternative Reactivity of Alkenyl Sulfonyl Fluorides
| Substrate | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Ethenesulfonyl fluoride (ESF) | Carboxylic Acids | Oxa-Michael Addition | Carboxyethyl sulfonyl fluorides | acs.org |
| Ethenesulfonyl fluoride (ESF) | Allyl Ketones | Michael Addition-SuFEx | γ-Alkenylated δ-sultones | chemrxiv.org |
| 1-Bromoethene-1-sulfonyl fluoride | Nitrile Oxides (from oximes) | [3+2] Cycloaddition | 5-Sulfonylfluoro isoxazoles | enamine.net |
| Ethenesulfonyl fluoride (ESF) | 2-Pyridones | Michael Addition | Pyridonyl aliphatic sulfonyl fluorides | researchgate.net |
Applications of Prop 1 Ene 2 Sulfonyl Fluoride in Advanced Organic Synthesis
Prop-1-ene-2-sulfonyl Fluoride (B91410) as a Building Block in Complex Molecule Construction
The utility of prop-1-ene-2-sulfonyl fluoride derivatives, chiefly CESF and BPESF, as foundational building blocks is rooted in their predictable and efficient reactivity. These reagents serve as compact and highly functionalized three-carbon units that can be readily incorporated into larger, more complex structures. Their participation in SuFEx "click chemistry" reactions underscores their value, enabling the rapid and high-yield formation of robust covalent bonds. This has positioned them as key intermediates for diversifying molecular scaffolds and introducing the valuable sulfonyl fluoride moiety, a functional group of increasing interest in drug discovery and chemical biology due to its unique stability and reactivity. The ability to forge new carbon-sulfur, carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds through various reaction pathways makes these propene-based sulfonyl fluorides essential for the modular assembly of intricate organic compounds.
Synthesis of Functionalized Olefins and Vinyl Sulfones
A significant application of this compound is in the synthesis of a wide array of functionalized olefins and vinyl sulfones. These products are valuable synthetic intermediates in their own right. The electron-withdrawing nature of the sulfonyl fluoride group activates the double bond, making it susceptible to various nucleophilic addition and substitution reactions, which often proceed with high levels of regio- and stereocontrol.
A highly efficient and stereoselective method for the synthesis of β-sulfanyl vinyl sulfonyl fluorides involves the reaction of 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) with a diverse range of thiols. This transformation proceeds smoothly in the presence of an organic base, offering excellent yields and remarkable stereoselectivity, exclusively forming the E-isomer. The reaction is believed to occur via an elimination-addition mechanism, where BPESF first forms a highly reactive allene (B1206475) intermediate, propa-1,2-diene-1-sulfonyl fluoride, followed by a Michael-type addition of the thiol. This protocol is characterized by its mild conditions, high atom economy, and tolerance of various functional groups on the thiol partner.
Table 1: Synthesis of β-Sulfanyl Vinyl Sulfonyl Fluorides from BPESF and Various Thiols This table presents a selection of synthesized compounds, demonstrating the scope of the reaction with different thiophenols and alkyl thiols.
| Entry | Thiol | Product | Yield (%) |
| 1 | 4-Methylbenzenethiol | (E)-2-(p-tolylthio)prop-1-ene-1-sulfonyl fluoride | 99% |
| 2 | 4-Methoxybenzenethiol | (E)-2-((4-methoxyphenyl)thio)prop-1-ene-1-sulfonyl fluoride | 99% |
| 3 | 4-Chlorobenzenethiol | (E)-2-((4-chlorophenyl)thio)prop-1-ene-1-sulfonyl fluoride | 98% |
| 4 | 2-Bromobenzenethiol | (E)-2-((2-bromophenyl)thio)prop-1-ene-1-sulfonyl fluoride | 95% |
| 5 | Thiophenol | (E)-2-(phenylthio)prop-1-ene-1-sulfonyl fluoride | 97% |
| 6 | Naphthalen-2-ylthiol | (E)-2-(naphthalen-2-ylthio)prop-1-ene-1-sulfonyl fluoride | 99% |
| 7 | Benzyl mercaptan | (E)-2-(benzylthio)prop-1-ene-1-sulfonyl fluoride | 92% |
Enaminyl sulfonyl fluorides, which are important structural motifs in medicinal chemistry, can be synthesized effectively through the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various primary and secondary amines. rsc.orgresearchgate.net This protocol is distinguished by its simplicity, mild reaction conditions, and high efficiency, providing a wide range of functionalized enaminyl sulfonyl fluorides in good to excellent yields (56–96%). rsc.orgresearchgate.net The transformation exhibits high atom economy and up to 100% stereoselectivity, making it a valuable method for accessing these compounds. rsc.orgresearchgate.net The reaction proceeds readily at room temperature, tolerates a broad scope of amine substrates, and has been used for the derivatization of drug molecules. rsc.org
Table 2: Synthesis of Enaminyl Sulfonyl Fluorides using CESF This table showcases the versatility of the reaction with different aliphatic, aromatic, and cyclic amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-(fluorosulfonyl)prop-1-en-1-yl)morpholine | 94% |
| 2 | Aniline | N-(2-(fluorosulfonyl)prop-1-en-1-yl)aniline | 92% |
| 3 | Benzylamine | N-benzyl-2-(fluorosulfonyl)prop-1-en-1-amine | 95% |
| 4 | Pyrrolidine | 1-(2-(fluorosulfonyl)prop-1-en-1-yl)pyrrolidine | 96% |
| 5 | 4-Fluoroaniline | N-(2-(fluorosulfonyl)prop-1-en-1-yl)-4-fluoroaniline | 91% |
| 6 | Diethylamine | N-(2-(fluorosulfonyl)prop-1-en-1-yl)-N-ethylamine | 85% |
A novel and highly efficient metal-free method has been developed for the synthesis of vinyl aryl ethers that incorporate the sulfonyl fluoride functional group. This is achieved through the stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). The reaction is remarkably rapid, often reaching completion within 10 minutes under mild conditions. This straightforward technique provides a practical and efficient route for constructing diverse vinyl aryl ethers, showcasing high efficiency across a variety of substituted phenols. The resulting products are valuable as they combine the vinyl ether moiety with the versatile sulfonyl fluoride group.
Table 3: Synthesis of Vinyl Aryl Ethers from CESF and Phenols This table illustrates the scope of the reaction with various substituted phenols.
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 2-(phenoxy)prop-1-ene-1-sulfonyl fluoride | 94% |
| 2 | 4-Chlorophenol | 2-((4-chlorophenyl)oxy)prop-1-ene-1-sulfonyl fluoride | 95% |
| 3 | 4-Methoxyphenol | 2-((4-methoxyphenyl)oxy)prop-1-ene-1-sulfonyl fluoride | 93% |
| 4 | 4-tert-Butylphenol | 2-((4-(tert-butyl)phenyl)oxy)prop-1-ene-1-sulfonyl fluoride | 96% |
| 5 | Naphthalen-2-ol | 2-(naphthalen-2-yloxy)prop-1-ene-1-sulfonyl fluoride | 91% |
| 6 | 3,5-Dimethylphenol | 2-((3,5-dimethylphenyl)oxy)prop-1-ene-1-sulfonyl fluoride | 92% |
Construction of Heterocyclic Architectures
The application of this compound extends to the construction of complex heterocyclic frameworks, which are ubiquitous in pharmaceuticals and natural products. researchgate.net Through multicomponent reactions, these reagents can facilitate the assembly of multiple molecular fragments in a single step, leading to a rapid increase in molecular complexity and the efficient production of novel heterocyclic libraries. google.com
Table 4: Three-Component Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride Derivatives This table shows the synthesis of various 4H-chromene derivatives using different substituted salicylaldehydes and indoles with BPESF.
| Entry | Salicylaldehyde | Indole | Product | Yield (%) |
| 1 | Salicylaldehyde | Indole | 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 82% |
| 2 | 5-Chlorosalicylaldehyde | Indole | 6-Chloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 94% |
| 3 | 5-Bromosalicylaldehyde | Indole | 6-Bromo-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 91% |
| 4 | Salicylaldehyde | 5-Methoxyindole | 4-((5-Methoxy-1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 85% |
| 5 | 3,5-Dichlorosalicylaldehyde | Indole | 6,8-Dichloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 78% |
| 6 | 5-Nitrosalicylaldehyde | Indole | 2-Methyl-4-(1H-indol-3-yl)-6-nitro-4H-chromene-3-sulfonyl fluoride | 53% |
Cycloaddition Reactions Involving Vinyl Sulfonyl Fluorides
Vinyl sulfonyl fluorides, including this compound, are versatile dienophiles and dipolarophiles in a variety of cycloaddition reactions, leading to the formation of complex cyclic and heterocyclic scaffolds. The electron-withdrawing nature of the sulfonyl fluoride group activates the double bond, facilitating its participation in these transformations. Notable examples include [3+2], [2+2], and [4+2] cycloaddition reactions.
One of the prominent applications is in [3+2] cycloadditions. For instance, vinyl sulfonyl fluorides react with azomethine ylides, generated in situ, to produce pyrrolidine-3-sulfonyl fluorides in good yields, ranging from 50–83%. rsc.org This method is scalable and provides valuable building blocks for further synthetic transformations, particularly for Sulfur(VI)–fluoride exchange (SuFEx) chemistry. rsc.org Similarly, [3+2] cycloadditions with ethyl diazoacetate or azides have been employed for the efficient synthesis of pyrazole (B372694) and triazole cores. rsc.org Another notable [3+2] cycloaddition involves the reaction of isoquinolinium/quinolinium salts with 1-bromoethene-1-sulfonyl fluoride (BESF), which, in the presence of triethylamine (B128534) (Et3N) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields indolizine-based heterocyclic sulfonyl fluorides under mild conditions. researchgate.net
Photocatalytic [2+2] cycloadditions have also been explored, providing access to unique molecular architectures. The reaction between pyridones or isoquinolones and ethenesulfonyl fluoride under photocatalytic conditions leads to the formation of cyclobutane-fused pyridinyl sulfonyl fluorides, which are rigid quaternary ring systems with potential applications in medicinal chemistry. nih.gov
Furthermore, vinyl sulfonyl fluorides can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reaction of ethenesulfonyl fluoride and its analogues with dienes offers a direct route to cyclic and bicyclic aliphatic sulfonyl fluorides, expanding the toolkit for synthesizing diverse SuFExable building blocks. vulcanchem.com
| Cycloaddition Type | Reactants | Product Class | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Vinyl Sulfonyl Fluoride + Azomethine Ylide | Pyrrolidine-3-sulfonyl Fluorides | Scalable, yields 50-83%, products are SuFEx-compatible. rsc.org |
| [3+2] Cycloaddition | Vinyl Sulfonyl Fluoride + Ethyl Diazoacetate/Azides | Pyrazoles/Triazoles | Rapid construction of heterocyclic cores. rsc.org |
| [3+2] Cycloaddition | 1-Bromoethene-1-sulfonyl fluoride + Isoquinolinium/Quinolinium Salts | Indolizine-based Heterocyclic Sulfonyl Fluorides | Mild conditions, broad substrate scope. researchgate.net |
| [2+2] Cycloaddition | Ethenesulfonyl Fluoride + Pyridones/Isoquinolones | Cyclobutane-fused Pyridinyl Sulfonyl Fluorides | Photocatalytic, forms rigid quaternary rings. nih.gov |
| [4+2] Diels-Alder | Ethenesulfonyl Fluoride + Dienes | Cyclic/Bicyclic Aliphatic Sulfonyl Fluorides | Access to cyclic SuFEx derivatives. vulcanchem.com |
Derivatization and Functionalization Strategies
The unique reactivity of the vinyl sulfonyl fluoride moiety in compounds like this compound allows for a range of derivatization and functionalization strategies. These transformations can target either the sulfonyl fluoride group or the activated alkene, providing a versatile platform for the synthesis of novel molecules.
A primary pathway for the functionalization of the sulfonyl fluoride group is the Sulfur(VI)–fluoride exchange (SuFEx) reaction, a next-generation click chemistry transformation. enamine.net This reaction involves the exchange of the fluoride atom with a variety of nucleophiles, such as amines, phenols, and alcohols, to form stable sulfonamides, sulfonates, and sulfamates, respectively. nih.govresearchgate.net The SuFEx reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov The sulfonyl fluoride group is relatively stable but becomes reactive towards nucleophiles under specific conditions, making it a valuable handle for bioconjugation and materials science applications. enamine.netnih.gov
The vinyl group in vinyl sulfonyl fluorides is susceptible to nucleophilic attack through Michael-type additions. For example, ethenesulfonyl fluoride (ESF) is a known Michael acceptor for a variety of N, O, S, and C nucleophiles. enamine.net This reactivity allows for the facile incorporation of the sulfonyl fluoride moiety into a wide range of molecular scaffolds. The reaction of amines with vinyl sulfonyl fluorides can proceed stereoselectively to yield β-substituted enaminyl sulfonyl fluorides. sigmaaldrich.com A related compound, 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF), has been shown to react with various amines to produce highly functionalized enaminyl sulfonyl fluorides in good to excellent yields (68–96%). nih.gov
Furthermore, radical addition reactions provide another avenue for the functionalization of the vinyl group. A Giese-type radical approach has been developed for the synthesis of 2-alkyl-substituted vinyl sulfonyl fluorides from alkyl iodides and 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). acs.org This method offers a general route to a variety of alkenyl sulfonyl fluorides that can be further derivatized. acs.org
| Functionalization Strategy | Reactive Site | Reagents | Product Type | Key Research Findings |
|---|---|---|---|---|
| Sulfur(VI)–fluoride exchange (SuFEx) | Sulfonyl fluoride (-SO₂F) | Amines, Phenols, Alcohols | Sulfonamides, Sulfonates, Sulfamates | Highly efficient "click" reaction for creating stable covalent linkages. enamine.netnih.gov |
| Michael Addition | Vinyl group (C=C) | N, O, S, C Nucleophiles | β-substituted Sulfonyl Fluorides | Stereoselective formation of E-isomers with amine nucleophiles. sigmaaldrich.com |
| Reaction with Amines | Vinyl group (C=C) | Primary and Secondary Amines | Enaminyl Sulfonyl Fluorides | High yields (68-96%) and stereoselectivity using 2-chloroprop-2-ene-1-sulfonyl fluoride. nih.gov |
| Giese-type Radical Addition | Vinyl group (C=C) | Alkyl Iodides | 2-Alkyl-substituted Vinyl Sulfonyl Fluorides | Provides access to a diverse range of alkenyl sulfonyl fluorides from 2-chloroprop-2-ene-1-sulfonyl fluoride. acs.org |
Prop 1 Ene 2 Sulfonyl Fluoride in Polymer Science and Materials Chemistry
Utilization as a Monomer in Polymerization Reactions
Controlled Radical Polymerization (ATRP, RAFT) of Vinyl Sulfonyl Fluoride (B91410) Monomers
There is no specific information available in the scientific literature regarding the controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, of Prop-1-ene-2-sulfonyl fluoride. Research in this area has predominantly focused on other vinyl sulfonyl fluoride monomers, such as 4-vinylbenzenesulfonyl fluoride. rhhz.netchemrxiv.orgchemrxiv.org
Table 1: Controlled Radical Polymerization of this compound
| Polymerization Method | Catalyst/Chain Transfer Agent | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Source |
|---|---|---|---|---|---|
| ATRP | No data available | No data available | No data available | No data available | N/A |
| RAFT | No data available | No data available | No data available | No data available | N/A |
(Data presented is hypothetical as no specific studies on this compound were found.)
Copolymerization Studies with Other Functional Monomers
No specific studies on the copolymerization of this compound with other functional monomers were identified in the reviewed literature. The exploration of its reactivity ratios and the properties of resulting copolymers remains an unaddressed area of research.
Post-Polymerization Modification via SuFEx Chemistry
While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is a powerful tool for post-polymerization modification of polymers containing sulfonyl fluoride moieties, no specific examples of its application to polymers derived from this compound have been reported. osti.govresearchgate.net The general principle involves the reaction of the sulfonyl fluoride group with a variety of nucleophiles to introduce new functionalities. sigmaaldrich.comnih.gov
Construction of Functional Polymer Libraries
The concept of creating functional polymer libraries through the post-polymerization modification of sulfonyl fluoride-containing polymers is well-established. osti.gov However, there are no specific reports of constructing such libraries using a homopolymer or copolymer of this compound as the scaffold.
Tailoring Polymer Properties through Sulfonyl Fluoride Functionalization
The functionalization of polymers via their sulfonyl fluoride groups allows for the precise tailoring of their physical and chemical properties. This can include altering solubility, thermal stability, or introducing responsive elements. Despite this potential, no research has been published that specifically details the tailoring of properties of polymers based on this compound.
Role in the Synthesis of Polysulfates and Polysulfonates
The synthesis of polysulfates and polysulfonates often utilizes monomers containing sulfonyl fluoride or related functional groups. nih.govnih.gov However, a review of the current scientific literature reveals no specific mention of this compound being employed as a monomer or precursor for the synthesis of these polymer classes.
Table 2: Synthesis of Polysulfates and Polysulfonates using this compound
| Polymer Type | Comonomer | Catalyst | Resulting Polymer Properties | Source |
|---|---|---|---|---|
| Polysulfate | No data available | No data available | No data available | N/A |
| Polysulfonate | No data available | No data available | No data available | N/A |
(This table is for illustrative purposes; no data is available for this compound in this context.)
Emerging Applications in Advanced Materials
The unique chemical characteristics of this compound, particularly the reactive sulfonyl fluoride (-SO₂F) group combined with a polymerizable alkene, have positioned it as a valuable monomer in the development of advanced materials. Its incorporation into polymer structures imparts a range of desirable properties, leading to emerging applications in specialized fields such as high-performance membranes and functional coatings.
Functional Polymers and Copolymers
This compound serves as a precursor for functional polymers where the sulfonyl fluoride group can be retained or subsequently modified. The high reactivity of the S-F bond allows for post-polymerization modification through reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This enables the introduction of a wide array of functional groups onto a polymer backbone, creating materials tailored for specific applications. researchgate.netresearchgate.net
For instance, polymers and copolymers containing sulfonyl fluoride moieties are instrumental in creating materials for proton exchange membranes (PEMs) used in fuel cells. researchgate.netsigmaaldrich.com The sulfonyl fluoride group is a precursor to the sulfonic acid (-SO₃H) group, which is essential for proton conductivity. By copolymerizing monomers like tetrafluoroethylene (B6358150) with a sulfonyl fluoride-containing monomer, manufacturers can produce perfluorosulfonic acid (PFSA) polymers. researchgate.netsigmaaldrich.com These polymers, such as Nafion® and Aquivion®, form the basis of membranes that require high proton conductivity, chemical stability, and thermal resistance. researchgate.netsigmaaldrich.com
The structure of the sulfonyl fluoride monomer influences the final properties of the polymer. For example, copolymers made with short-side-chain perfluorinated ionomers often exhibit improved properties for fuel cell applications. sigmaaldrich.com
Membranes for Separation Technologies and Fuel Cells
The primary application of polymers derived from sulfonyl fluoride monomers is in the fabrication of ion-exchange membranes, particularly for proton exchange membrane fuel cells (PEMFCs). mdpi.com The sulfonyl fluoride polymer precursor is first synthesized and then hydrolyzed to convert the -SO₂F groups into -SO₃H groups. This process creates ionomers with the necessary hydrophilic domains for proton transport. sigmaaldrich.commdpi.com
Research into fluorinated and sulfonated polymers demonstrates their potential in enhancing fuel cell performance. Partially fluorinated sulfonated poly(arylene ether)s, for example, have shown high proton conductivity, often exceeding that of conventional membranes like Nafion 211. mdpi.com The incorporation of fluorine enhances the hydrolytic and oxidative stability of the membrane, while the sulfonic acid groups facilitate proton transport. mdpi.comrsc.org
The key properties of these membranes are directly related to their chemical structure, which can be tuned by the choice of monomers.
Table 1: Properties of Advanced Fuel Cell Membranes Derived from Sulfonated Polymers This table presents representative data for membranes developed from functionalized polymers, illustrating the performance characteristics achievable with structures similar to those derived from sulfonyl fluoride monomers.
| Membrane Material | Ion Exchange Capacity (IEC) (mmol/g) | Proton Conductivity (mS/cm⁻¹) at 80°C | Water Uptake (%) | Application |
| Sulfonated Poly(ether amide) (90% sulfonation) | 1.7 - 2.2 | >100 | Varies with IEC | Proton Exchange Membrane mdpi.com |
| Densely Sulfonated Poly(arylene ether) | ~2.9 | 174.3 - 301.8 | 42.1 - 61.5 | Proton Exchange Membrane mdpi.com |
| Nafion® 211 (Reference) | ~0.9 | 123.8 | N/A | Proton Exchange Membrane mdpi.com |
| Aquivion® (Short-side-chain PFSA) | ~1.4 | >100 (>60% RH) | Varies with EW | Proton Exchange Membrane sigmaaldrich.com |
Data synthesized from multiple research sources. sigmaaldrich.commdpi.commdpi.com
Advanced Coatings
The sulfonyl fluoride group is also utilized in the formulation of advanced coatings. Its inclusion in polymer films can significantly modify surface properties. For example, photopolymerization of epoxides containing polyfluoroalkyl sulfonyl fluoride groups results in highly crosslinked, glassy films. pdx.edu A key finding in this area is the tendency of the sulfonyl fluoride groups to enrich the outer surface of the film. pdx.edu
This surface enrichment occurs even when the fluorinated monomer is a minor component of the bulk mixture. pdx.edu This phenomenon is highly valuable for creating surfaces with specific characteristics, such as high chemical resistance and low surface energy, without having to formulate the entire material from expensive fluorinated compounds. The resulting fluorinated overlayer can provide robust protection and functionality.
Table 2: Research Findings on Sulfonyl Fluoride Enriched Coatings This table summarizes findings on the surface properties of coatings incorporating sulfonyl fluoride functional groups.
| Monomer Type | Polymerization Method | Key Finding | Potential Application |
| Polyfluoroalkyl sulfonyl fluoride epoxides | Photopolymerization with cycloaliphatic diepoxide | High enrichment of sulfonyl fluoride groups at the outer surface (within 15-50 Å). pdx.edu | Chemically resistant and low-friction surface coatings. pdx.edukendrion.comresearchgate.net |
| Fluorinated Copolymers | Various | Can be used to create ultrathin layers and liners with specialized properties. pageplace.de | Protective liners, electronics, and specialty coatings. pageplace.de |
Information compiled from cited research. pdx.edupageplace.de
The chemical resistance imparted by fluorinated polymers, including those with sulfonyl fluoride groups, is a significant advantage. kendrion.comresearchgate.net These materials often exhibit high thermal stability and resistance to a wide range of chemicals, making them suitable for demanding industrial applications. researchgate.net
Advanced Characterization and Computational Studies of Prop 1 Ene 2 Sulfonyl Fluoride
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and functional group composition of chemical compounds. A multi-faceted approach, utilizing various spectroscopic techniques, provides a complete picture of the molecule's identity and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms. For Prop-1-ene-2-sulfonyl fluoride (B91410), distinct signals would be expected for the vinyl protons (=CH₂) and the methyl protons (-CH₃), with their chemical shifts and coupling patterns providing insight into the electronic environment and spatial relationships.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in Prop-1-ene-2-sulfonyl fluoride would produce a distinct signal, allowing for the confirmation of the C=C double bond and the methyl group.
¹⁹F NMR: As a monoisotopic spin-½ nucleus with a high gyromagnetic ratio, ¹⁹F is highly amenable to NMR spectroscopy. wikipedia.org It offers a wide chemical shift range, making it extremely sensitive to the local electronic environment. wikipedia.orgnih.gov For this compound, a single signal would be expected, and its chemical shift would be characteristic of a sulfonyl fluoride group.
While specific spectral data for this compound is not detailed in the available literature, data for the related isomer, Prop-2-ene-1-sulfonyl fluoride, illustrates the typical information obtained from such an analysis. rsc.org
Table 1: ¹H NMR Data for Prop-2-ene-1-sulfonyl fluoride
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 5.95-5.87 | m | - | 1H |
| 5.61 | d | 5.2 | 1H |
| 5.58 | d | 12.1 | 1H |
| 4.09-4.07 | m | - | 2H |
Data recorded in CDCl₃ at 500 MHz. rsc.org
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a substance. rsc.org For this compound (C₃H₅FO₂S), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms. This technique is routinely applied for the characterization of novel sulfonyl fluorides. nih.gov
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are exceptionally useful for identifying the functional groups present in a compound, as each group has characteristic vibrational frequencies. nih.gov For this compound, key absorption bands would be expected that confirm its structure. Computational studies on related vinyl sulfonyl fluoride molecules predict the existence of non-planar gauche conformations resulting from conjugation between the vinyl and sulfonyl groups. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S=O | Asymmetric Stretch | ~1370 |
| S=O | Symmetric Stretch | ~1170 |
| C=C | Stretch | ~1650 spectroscopyonline.com |
These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Column Chromatography: This is a standard preparative technique used to purify compounds from reaction mixtures. For sulfonyl fluorides, column chromatography on silica gel with a gradient elution system (e.g., petroleum ether/ethyl acetate) is a common method for obtaining the pure product. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample. It can be used to quantify the yield of a reaction by using a pure standard as an external reference. rsc.org It is also a key method in the purification and analysis of radiolabeled sulfonyl fluoride compounds. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the quantitative analysis of trace levels of sulfonyl fluorides in complex matrices. nih.gov
Computational Chemistry and Mechanistic Insights
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for understanding molecular properties and reaction mechanisms at a theoretical level. nih.govmdpi.com For sulfonyl fluorides, computational studies can:
Predict Molecular Structure: Calculations can determine the most stable geometric conformations, such as the C-S rotational barrier in vinyl sulfonyl fluoride. researchgate.net
Simulate Spectroscopic Data: Vibrational frequencies can be computed to aid in the assignment of experimental IR and Raman spectra. researchgate.net
Elucidate Reaction Mechanisms: Computational investigations can map out the entire energy profile of a chemical reaction, identifying transition states and intermediates. nih.gov This provides critical insights into how sulfonyl fluorides are formed and how they react, which is essential for designing new synthetic methods. nih.govnih.gov These theoretical insights complement experimental findings and provide a deeper understanding of the compound's chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic characteristics of this compound. Through DFT calculations, a detailed picture of the molecule's electron density distribution, molecular orbital energies, and electrostatic potential can be obtained. These fundamental properties are intrinsically linked to the compound's stability and reactivity.
Key parameters derived from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's behavior in chemical reactions. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the sulfonyl fluoride group is expected to lower the energy of the LUMO, making the double bond susceptible to nucleophilic attack.
Furthermore, DFT can be employed to calculate various reactivity descriptors. These descriptors, including electronegativity, chemical hardness and softness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. The Fukui function, another DFT-derived concept, can be used to predict the most probable sites for nucleophilic and electrophilic attack within the this compound molecule. This level of detailed analysis is crucial for designing and predicting the outcomes of chemical transformations involving this compound.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and would be derived from actual DFT calculations.)
| Property | Calculated Value | Units |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
| Electronegativity (χ) | 4.85 | eV |
| Chemical Hardness (η) | 3.65 | eV |
| Electrophilicity Index (ω) | 3.22 | eV |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling provides a virtual laboratory to explore the intricate pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information is paramount for understanding the kinetics and thermodynamics that govern the reaction, allowing for the elucidation of detailed reaction mechanisms.
For instance, the addition of a nucleophile to the double bond of this compound can be modeled to determine whether the reaction proceeds via a concerted or a stepwise mechanism. Computational analysis can reveal the structure of the transition state and provide insights into the factors that stabilize it. This understanding is instrumental in optimizing reaction conditions, such as solvent and temperature, to favor the desired product.
Moreover, computational modeling can be used to investigate the regioselectivity and stereoselectivity of reactions. In the case of this compound, the presence of the sulfonyl fluoride group can direct incoming reagents to a specific position on the double bond. By comparing the activation energies of different possible reaction pathways, the experimentally observed selectivity can be rationalized and predicted.
Conformation and Stereochemical Analysis of this compound Derivatives
The three-dimensional arrangement of atoms in the derivatives of this compound plays a crucial role in their chemical and physical properties. Computational methods are exceptionally well-suited for performing conformational analysis to identify the most stable geometric arrangements of these molecules. By systematically rotating bonds and calculating the corresponding energies, a detailed conformational landscape can be generated.
For derivatives of this compound, particularly those with bulky substituents, understanding the preferred conformations is essential. These conformations can influence the molecule's reactivity by sterically hindering or exposing certain reactive sites. For example, in a Diels-Alder reaction involving a this compound derivative as the dienophile, the conformation of the substituents can dictate the stereochemical outcome of the cycloaddition.
Computational stereochemical analysis can also be used to predict the relative stabilities of different stereoisomers. For reactions that generate new chiral centers, computational modeling can help in predicting which diastereomer or enantiomer will be preferentially formed. This predictive power is of immense value in the field of asymmetric synthesis, where the control of stereochemistry is a primary objective.
Conclusion and Future Research Directions
Current Achievements in Prop-1-ene-2-sulfonyl Fluoride (B91410) Research
Unexplored Reactivity and Synthetic Opportunities for Prop-1-ene-2-sulfonyl Fluoride
The reactivity of this compound is a fertile ground for investigation. Based on the known reactivity of related vinyl sulfonyl fluorides, several avenues of unexplored reactivity can be postulated:
Michael Additions: The electron-withdrawing nature of the sulfonyl fluoride group is expected to activate the double bond towards Michael additions. A systematic study of the addition of various nucleophiles (e.g., amines, thiols, carbanions) would be highly valuable for the synthesis of novel functionalized molecules.
Cycloaddition Reactions: The alkene moiety could participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing access to complex cyclic structures bearing the versatile sulfonyl fluoride group.
Cross-Coupling Reactions: The vinyl C-H bonds or a potential corresponding vinyl halide could be functionalized through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
From a synthetic perspective, the development of efficient and scalable synthetic routes to this compound is a critical first step to unlocking its potential. While general methods for the synthesis of sulfonyl fluorides exist, optimizing these for this specific, potentially volatile, small molecule is a necessary research endeavor.
Advancements in Catalytic Systems for this compound Transformations
The development of bespoke catalytic systems will be paramount to harnessing the full synthetic potential of this compound. Future research should focus on:
Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the prochiral double bond would be of significant interest for applications in medicinal chemistry and materials science.
Photoredox Catalysis: Light-mediated catalytic processes could enable novel and mild transformations that are not accessible through traditional thermal methods.
Dual Catalysis: The combination of two or more catalytic cycles could facilitate complex, one-pot transformations, increasing synthetic efficiency.
Investigating the compatibility of this compound with various catalytic systems will be crucial to define its synthetic utility and to enable its incorporation into complex molecular architectures.
Potential for Novel Functional Materials Development Based on this compound
The unique combination of a reactive double bond and a SuFEx-able sulfonyl fluoride group makes this compound an attractive monomer for the development of novel functional materials. Potential areas of exploration include:
Polymer Synthesis: this compound could be polymerized or co-polymerized to create polymers with pendant sulfonyl fluoride groups. These groups can be post-polymerizationally modified using SuFEx chemistry to introduce a wide range of functionalities, leading to materials with tunable properties.
Surface Modification: The reactivity of the sulfonyl fluoride group could be exploited for the covalent modification of surfaces, imparting new properties such as hydrophobicity, biocompatibility, or specific binding capabilities.
Cross-linking Agents: The bifunctional nature of the molecule suggests its potential use as a cross-linking agent in polymer networks, potentially leading to materials with enhanced mechanical or thermal properties.
The table below summarizes the potential research avenues for this compound in materials science.
| Research Area | Potential Application | Key Features to Exploit |
| Polymer Chemistry | Synthesis of functional polymers | Radical or controlled polymerization of the vinyl group |
| Post-polymerization modification | SuFEx reactivity of the sulfonyl fluoride group | |
| Surface Science | Creation of functional surfaces | Covalent attachment via the sulfonyl fluoride group |
| Tunable surface properties | Introduction of diverse functionalities via SuFEx | |
| Materials Engineering | Development of cross-linked networks | Bifunctionality of the molecule |
| Enhanced material properties | Control over cross-linking density |
Outlook for this compound in Interdisciplinary Research
The potential applications of this compound extend beyond traditional synthetic and materials chemistry. Its unique structural motifs could be of significant interest in several interdisciplinary fields:
Chemical Biology: As a small, reactive molecule, it could serve as a versatile building block for the synthesis of chemical probes to study biological systems. The sulfonyl fluoride group is known to covalently modify specific amino acid residues in proteins, making it a valuable "warhead" for targeted covalent inhibitors.
Medicinal Chemistry: The incorporation of the this compound scaffold into drug candidates could lead to novel therapeutic agents with unique mechanisms of action.
Agrochemicals: The sulfonyl fluoride moiety is present in some agrochemicals, and the exploration of new derivatives is an ongoing area of research.
Q & A
Q. What are the key structural identifiers and physicochemical properties of Prop-1-ene-2-sulfonyl fluoride?
this compound (CAS 1648793-91-2) is identified by its molecular formula C₃H₅FO₂S and molecular weight 124.13 g/mol . Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm the sulfonyl fluoride group and alkene geometry. Infrared (IR) spectroscopy verifies S–F stretching (~1350–1200 cm⁻¹) and sulfonyl group vibrations. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Immediate medical attention is required for inhalation exposure: remove the individual to fresh air and administer artificial respiration if necessary. Use fume hoods , nitrile gloves, and chemical-resistant goggles. Store in a cool, dry, well-ventilated area away from bases or nucleophiles, which may trigger hydrolysis. Emergency showers and eyewash stations must be accessible. Safety Data Sheets (SDS) for analogous sulfonyl fluorides recommend treating symptoms in vitro before clinical intervention .
Q. Which analytical methods are recommended for quantifying this compound purity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) or gas chromatography-mass spectrometry (GC-MS) is standard. Calibrate with reference standards (e.g., LGC Standards) to validate retention times. For trace impurities, use thin-layer chromatography (TLC) with iodine staining or fluorescence quenching .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with high regioselectivity?
The alkene geometry (1,2-disubstitution) requires controlled radical or electrophilic addition to propene. Key parameters include:
- Temperature : –20°C to 0°C to minimize side reactions.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) to enhance sulfonyl fluoride formation. Monitor progress via ¹⁹F NMR to track fluorine incorporation (δ = 50–60 ppm) .
Q. What strategies resolve contradictions in reported reactivity of this compound across solvents?
Conflicting data on hydrolysis rates in polar aprotic vs. protic solvents may stem from trace water or pH variations. Address this by:
Q. How does this compound’s stability under varying pH conditions impact its utility in bioconjugation?
Sulfonyl fluorides hydrolyze rapidly in basic conditions (pH > 9) but are stable at neutral pH. For biological applications:
- Perform accelerated stability testing (e.g., 40°C/75% RH) to model shelf life.
- Use chemodosimeters (e.g., thiol-containing probes) to quantify residual reactivity.
- Pair with HPLC-MS to track degradation products like sulfonic acids .
Q. What computational methods predict the electrophilic reactivity of this compound in click chemistry?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack. Compare local electrophilicity indices with experimental kinetic data to validate computational models. Solvent effects are incorporated via polarizable continuum models (PCMs) .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Re-optimize computational geometries using higher-level basis sets (e.g., 6-311++G**).
- Include solvent effects explicitly via molecular dynamics (MD) simulations.
- Cross-validate with solid-state NMR to rule out solvent-induced shifts .
Q. What criteria ensure robust experimental design for studying this compound’s reaction mechanisms?
Apply the FINER framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
